1-[4-(Methylthio)benzyl]piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKJRIVRGCVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388809 | |
| Record name | 1-[4-(methylthio)benzyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55212-35-6 | |
| Record name | 1-[4-(methylthio)benzyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Piperazine Derivatives in Medicinal Chemistry and Chemical Biology
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued scaffold in medicinal chemistry. nih.govnih.gov Its versatile structure allows for easy modification, enabling the development of new bioactive molecules for a wide array of diseases. nih.gov The presence of two nitrogen atoms provides a large polar surface area, structural rigidity, and opportunities for hydrogen bond donors and acceptors. These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, as well as enhanced target affinity and specificity. nih.gov
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipsychotic, antidepressant, and anxiolytic effects. nih.govthieme-connect.com The adaptability of the piperazine moiety has made it a "privileged structure" in pharmaceutical research, contributing to beneficial pharmacodynamic and pharmacokinetic properties of the molecules it is incorporated into. mdpi.com
An Overview of Benzylpiperazine Scaffolds in Molecular Design
The benzylpiperazine scaffold, a substructure where a benzyl (B1604629) group is attached to a piperazine (B1678402) ring, is a prominent feature in the design of various biologically active compounds. acs.org Benzylpiperazine itself is recognized as a prototype of piperazine derivatives and has been investigated for its stimulant and euphoric effects. nih.gov This core structure serves as a crucial building block in the creation of new therapeutic agents.
The benzyl group can be readily introduced and, importantly, can also be removed through processes like hydrogenolysis, making it an effective blocking group in the synthesis of specifically substituted piperazines. orgsyn.org This flexibility allows for the creation of diverse libraries of compounds for screening and development. The benzylpiperazine framework is a key component in many designer drugs, which are synthetic analogues of controlled substances designed to mimic their pharmacological effects. nih.gov
The Research Context of the 1 4 Methylthio Benzyl Piperazine Structural Motif
Strategies for the Synthesis of this compound Core Structure
The construction of the this compound core can be achieved through several established synthetic routes, primarily involving the formation of the piperazine (B1678402) ring or the introduction of the benzyl group onto a pre-existing piperazine moiety.
Reductive Amination Approaches for Piperazine Ring Formation
Reductive amination is a powerful and versatile method for the synthesis of piperazines and their derivatives. mdpi.comnih.gov This approach typically involves the reaction of a primary amine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting intermediate. While direct synthesis of this compound via a complete ring formation using this method is less commonly detailed, the principles can be applied to the synthesis of substituted piperazines. nih.govnih.gov A general strategy could involve the reductive cyclization of a dioxime intermediate, which can be formed from a primary amine and a nitrosoalkene. nih.gov The subsequent hydrogenation of the dioxime yields the piperazine ring. nih.gov
Key features of reductive amination in piperazine synthesis include:
Versatility: Allows for the introduction of various substituents on both the carbon and nitrogen atoms of the piperazine ring. nih.govnih.gov
Stereoselectivity: In some cases, stereoselective synthesis of piperazine isomers can be achieved. nih.gov
Common Reducing Agents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used mild reducing agent for this transformation. mdpi.comnih.gov
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution is a cornerstone of piperazine chemistry, providing a direct route to functionalize the nitrogen atoms of the piperazine ring. nih.gov The synthesis of this compound can be readily accomplished by the reaction of piperazine with a 4-(methylthio)benzyl halide, such as 4-(methylthio)benzyl chloride or bromide. nih.govorgsyn.org
This reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of piperazine attacks the electrophilic benzylic carbon of the 4-(methylthio)benzyl halide, displacing the halide leaving group. To favor the formation of the monosubstituted product, an excess of piperazine is often used. orgsyn.org
Factors influencing this reaction include:
Nature of the Leaving Group: The reactivity of the benzyl halide follows the order I > Br > Cl.
Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov Solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov
A similar approach involves the reaction of piperazine with other electrophiles, such as pentafluoropyridine, where piperazine acts as an efficient nucleophile. researchgate.net
Alkylation and Arylation Methods for Benzylpiperazine Scaffolds
Beyond simple nucleophilic substitution, various alkylation and arylation methods are employed to construct benzylpiperazine scaffolds. nih.govorganic-chemistry.org These methods offer broader scope and control over the final product.
N-Alkylation: This is a fundamental transformation in piperazine chemistry. nih.gov Besides direct reaction with alkyl halides, methods like the Finkelstein reaction can be used to enhance reactivity. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used for the synthesis of N-arylpiperazines. nih.govorganic-chemistry.org
Ullmann-Goldberg Reaction: A copper-catalyzed method that also facilitates the formation of N-aryl bonds. nih.gov
Aromatic Nucleophilic Substitution (SNAr): This reaction is effective for attaching piperazine to electron-deficient aromatic or heteroaromatic rings. nih.gov
Synthesis of Analogs and Structurally Related Benzylpiperazine Derivatives
The therapeutic potential of benzylpiperazine derivatives can be fine-tuned by introducing various substituents on both the benzyl moiety and the piperazine ring.
Introduction of Varied Substituents on the Benzyl Moiety
The synthesis of analogs with different substituents on the benzyl ring allows for the exploration of structure-activity relationships (SAR). nih.govnih.gov This can be achieved by starting with appropriately substituted benzyl halides or aldehydes in the synthetic schemes described above. For example, derivatives with methoxy (B1213986) groups on the benzyl ring have been synthesized and studied for their biological activity. nih.gov The synthesis of these analogs often follows the same fundamental reaction pathways, such as nucleophilic substitution or reductive amination, utilizing the corresponding substituted starting materials. nih.gov
Modifications of the Piperazine Nitrogen Atoms
The second nitrogen atom of the piperazine ring in this compound provides a convenient handle for further functionalization, leading to a vast array of derivatives with potentially altered pharmacological profiles. nih.govnih.gov
Common modifications include:
Alkylation: Introduction of a second alkyl group on the N4-nitrogen can be achieved through reaction with another alkyl halide. nih.gov For instance, 1-benzyl-4-methylpiperazine (B130345) is a well-known derivative. nih.gov
Acylation: Reaction with acyl chlorides or carboxylic acids (activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI)) leads to the formation of amides. nih.gov This modification can significantly impact the electronic and steric properties of the molecule.
Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups at the N4-position. nih.gov
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with optimized properties.
Preparation of Hybrid Structures Incorporating the this compound Unit
The synthesis of hybrid molecules leverages the reactive nature of the secondary amine on the piperazine ring of this compound. This amine serves as a nucleophile, enabling the attachment of this fragment to other molecular scaffolds, often resulting in compounds with novel or enhanced biological activities.
A prominent method for creating such hybrid structures involves the acylation of this compound followed by a substitution reaction. For instance, the synthesis of novel oxadiazole-containing hybrids has been reported. This process typically begins with the reaction of this compound with 2-chloroacetyl chloride. This step yields an intermediate, 1-(2-chloroacetyl)-4-(4-(methylthio)benzyl)piperazine. Subsequently, this intermediate is coupled with various 5-aryl-2-amino-1,3,4-oxadiazoles. This nucleophilic substitution reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the reaction.
Another synthetic avenue for generating hybrid structures is through the Mannich reaction. This multicomponent reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton. In this context, this compound can act as the amine component, allowing for its incorporation into a variety of substrates.
The structural integrity of these newly synthesized hybrid molecules is typically confirmed through rigorous analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
Advanced Synthetic Techniques and Reaction Optimization
To enhance the efficiency and sustainability of chemical syntheses involving this compound, modern techniques such as microwave-assisted synthesis and strategies for controlling regioselectivity are employed.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. psu.edu Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comresearchgate.net This is due to the efficient and rapid heating of the reaction mixture. psu.edu
In the synthesis of this compound derivatives, MAOS can be applied to the coupling reactions described previously. For example, the condensation of 1-(2-chloroacetyl)-4-(4-(methylthio)benzyl)piperazine with various nucleophiles can be expedited under microwave conditions. researchgate.net This technique is particularly advantageous for the rapid synthesis of compound libraries for screening purposes, as it allows for the efficient production of a diverse range of molecules. mdpi.comnih.gov The use of microwave irradiation can also lead to cleaner reactions with fewer byproducts, simplifying the purification process. psu.edu
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours mdpi.com |
| Energy Input | Indirect heating of vessel | Direct heating of reactants/solvent psu.edu |
| Temperature Gradient | Non-uniform | More uniform |
| Yields | Often lower | Often higher researchgate.net |
| Side Reactions | More prevalent | Generally reduced psu.edu |
Regioselectivity in Piperazine Derivatization
The structure of this compound presents an interesting challenge in terms of regioselectivity. The piperazine ring contains two nitrogen atoms: N1, which is attached to the benzyl group, and N4, which is a secondary amine. These two nitrogens exhibit different reactivity.
The N4 nitrogen is more nucleophilic and less sterically hindered than the N1 nitrogen. Consequently, when this compound is reacted with an electrophile, such as an alkyl halide or an acyl chloride, the reaction preferentially occurs at the N4 position. This inherent regioselectivity is a crucial aspect of its chemistry, as it allows for the controlled and predictable synthesis of N4-substituted derivatives.
This principle is fundamental in the design of synthetic routes. For example, the synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine is achieved by reacting 1-(2-hydroxyethyl)piperazine with 4-(methylthio)benzyl chloride. prepchem.com In this case, the more nucleophilic secondary amine of the 1-(2-hydroxyethyl)piperazine attacks the benzylic carbon, leading to the desired product. The benzyl group in 1-benzylpiperazine (B3395278) can also serve as a protecting group, allowing for reactions at the N4 position before its removal via hydrogenolysis. orgsyn.org
By understanding and exploiting the principles of regioselectivity, chemists can efficiently synthesize a wide array of complex molecules based on the this compound scaffold.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Chloroacetyl chloride |
| 1-(2-Chloroacetyl)-4-(4-(methylthio)benzyl)piperazine |
| 5-aryl-2-amino-1,3,4-oxadiazole |
| Dimethylformamide |
| Potassium carbonate |
| Formaldehyde |
| 1-(2-hydroxyethyl)piperazine |
| 4-(Methylthio)benzyl chloride |
| 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl]piperazine |
Elucidating the Role of the 4-(Methylthio)benzyl Moiety in Biological Interactions
The benzyl group is a common scaffold in pharmacologically active compounds, and its substitution pattern plays a pivotal role in determining biological efficacy and selectivity. nih.gov In the context of this compound, the 4-(methylthio)benzyl moiety is a crucial determinant of its interaction with biological receptors.
Research into benzylpiperazine derivatives has shown that the nature and position of substituents on the benzyl ring can significantly modulate binding affinity and functional activity at various receptors. For instance, in a series of σ₁ receptor ligands, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand. nih.gov The 4-methoxy group, electronically similar to the 4-methylthio group, highlights the importance of an electron-donating substituent at this position for optimal receptor engagement. This suggests that the sulfur atom in the methylthio group of this compound likely influences the electronic properties of the phenyl ring, which in turn affects interactions within the receptor's binding pocket.
The benzyl moiety itself contributes to the molecule's lipophilicity and can engage in hydrophobic and van der Waals interactions with the target protein. nih.gov The specific substitution at the 4-position is critical. SAR studies on related compounds often reveal a distinct preference for para-substituted analogs, which can lead to enhanced potency compared to ortho- or meta-substituted counterparts.
Table 1: Influence of Benzyl Ring Substitution on Biological Activity (Illustrative Examples)
| Compound/Analog | Substitution on Benzyl Ring | Key Finding | Reference |
| Analog A | 4-Methoxy | Potent and selective σ₁R ligand | nih.gov |
| Analog B | Unsubstituted | Generally lower activity compared to substituted analogs | nih.gov |
| Analog C | 3,4-Dichloro | Often leads to high affinity but may affect selectivity | mdpi.com |
| Analog D | 4-Fluoro | Can improve metabolic stability and binding affinity | nih.gov |
Impact of Piperazine Ring Substitution on Biological Activity Profiles
The piperazine ring is a widely used scaffold in drug discovery, valued for its ability to improve pharmacokinetic properties and provide a versatile point for structural modification. nih.govresearchgate.net It is a six-membered ring containing two nitrogen atoms at positions 1 and 4, which can be substituted to fine-tune a compound's biological activity. nih.gov The basicity of these nitrogen atoms allows for electrostatic interactions with anionic regions of receptors. mdpi.com
In benzylpiperazine derivatives, the piperazine moiety is essential for activity. nih.gov Modifications to this ring can have profound effects:
N1-Substitution: The N1 nitrogen is attached to the benzyl group. Altering this connection, for example by changing the linker length, typically reduces activity.
N4-Substitution: The N4 nitrogen is a common site for introducing diverse chemical groups to modulate properties like solubility, bioavailability, and target selectivity. researchgate.net In many active compounds, this nitrogen remains unsubstituted or carries a small alkyl group, as its basicity is often crucial for forming key salt-bridge interactions with the target protein.
Ring Conformation: Replacing the flexible piperazine ring with a more rigid structure can drastically decrease or eliminate activity, underscoring the importance of the conformational freedom that the piperazine ring provides. plos.org Studies on nucleozin (B1677030) analogs, for instance, showed that replacing the piperazine ring with other diamine functionalities led to a significant loss of anti-influenza activity, highlighting the ring's essential role. plos.org
Table 2: Effect of Piperazine Moiety Modification on Activity
| Modification | General Impact on Activity | Rationale | Reference |
| Replacement with Morpholine | Noticeable decrease in activity | Altered basicity and hydrogen bonding capacity | nih.gov |
| Replacement with Homopiperazine | Can maintain or sometimes improve activity | Increased flexibility and altered distance between nitrogen atoms | nih.gov |
| N4-Alkylation | Variable; can increase or decrease potency depending on the target | Modifies basicity, lipophilicity, and steric hindrance | researchgate.net |
| Rigidification of the Ring | Often leads to loss of activity | Loss of necessary conformational flexibility for receptor binding | plos.org |
Conformational Analysis and SAR in Benzylpiperazine Derivatives
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of piperazine derivatives reveals important insights into their SAR. Studies on 2-substituted piperazines have shown that these molecules preferentially adopt an axial conformation. nih.gov This preference is significant because it orients the substituents in a specific spatial arrangement required for optimal receptor interaction.
For example, in a study of piperazine-based α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to place the basic and pyridyl nitrogens in a spatial orientation that closely mimics that of potent natural ligands. nih.gov This specific orientation was determined to be the key factor controlling binding and, consequently, the biological activity. Molecular modeling confirmed that only specific enantiomers in the preferred axial conformation could successfully dock into the receptor's binding site. nih.gov This demonstrates that a molecule's biological activity is not merely a function of its chemical composition but is intrinsically linked to its preferred three-dimensional structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For analogs of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ijpsr.com These descriptors can be categorized as:
Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).
Topological: Describing the atomic connectivity and branching of the molecule. ijpsr.com
Once a large pool of descriptors is calculated for a set of analogs with known activities, statistical methods like Multiple Linear Regression (MLR) are used to select a small subset of descriptors that best correlate with the observed biological activity. ijpsr.com The goal is to build a simple, yet robust, mathematical equation (the QSAR model) that can accurately describe the data. researchgate.net For instance, a QSAR study on benzothiazole (B30560) derivatives containing a piperazine moiety used semi-empirical molecular orbital theory to calculate descriptors and build a model relating these properties to antitumor activity. researchgate.net
Table 3: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Property Encoded | Reference |
| Thermodynamic | Heat of Formation | The energy of the molecule | nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, relates to transport properties | ijpsr.com |
| Electronic | GATS2e (Geary autocorrelation of lag 2, weighted by electronegativity) | Distribution of electronegativity across the molecule | researchgate.net |
| Spatial | Shadow Indices | Molecular shape and size | nih.gov |
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. researchgate.net The predictive performance of a QSAR model is assessed using several statistical metrics:
Internal Validation: This is typically done using a cross-validation technique, such as leave-one-out (LOO). The model is repeatedly built using all but one compound from the training set, and then used to predict the activity of the left-out compound. The resulting cross-validation coefficient (q²) is a measure of the model's robustness and internal predictive power. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
External Validation: The most crucial test of a model is its ability to predict the activity of an external test set—a group of compounds that were not used in the model-building process. nih.gov The predictive ability is quantified by the predictive R² (R²_pred), which measures the correlation between the predicted and observed activities for the test set. nih.gov
A statistically significant QSAR model with high q² and R²_pred values can then be used as a reliable tool to screen virtual libraries of compounds and prioritize the synthesis of analogs with the highest predicted activity. nih.govnih.gov
Table 4: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | ijpsr.com |
| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 | nih.gov |
| R²_pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an independent test set. | > 0.6 | nih.gov |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | As low as possible | nih.gov |
Molecular Mechanistic Investigations of 1 4 Methylthio Benzyl Piperazine
Receptor Binding and Modulation Studies (In Vitro)
Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Noradrenaline)
The interaction of benzylpiperazine derivatives with neurotransmitter receptors is a key area of investigation. The presence and position of substituents on the phenyl ring of these compounds significantly influence their binding affinity for various receptors.
Research into a series of indazole and piperazine-based compounds has highlighted the importance of the substituent at the ortho position of the phenyl ring for strong receptor binding. Specifically, the introduction of a methylthio substituent at this position leads to a threefold increase in binding to the serotonin 5-HT₂A receptor compared to methoxy (B1213986) and ethoxy groups at the same position. nih.gov This suggests that electron-donating groups like thioethers enhance the activity of these compounds. nih.gov In contrast, removing any substituents from the phenyl ring results in an activity level similar to that of compounds with electron-withdrawing substituents. nih.gov
Furthermore, studies on N-benzyl phenethylamines have shown that an N-arylmethyl substitution can increase affinity for the 5-HT₂A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov These N-benzyl phenethylamines are potent and highly efficacious agonists at the rat 5-HT₂A receptor. nih.gov The N-benzyl moiety is thought to interact with the phenylalanine residue Phe339(6.51) of the receptor. nih.gov
The structure of the piperazine (B1678402) ring itself is also crucial. Replacing the aryl substituent at the 4-position of the piperazine with a non-aromatic cyclohexyl group leads to a loss of affinity for dopamine D₂, serotonin 5-HT₁A, and 5-HT₂A receptors. nih.gov This indicates that the aromatic system at this position is essential for the desired biological activity. nih.gov
While the provided data focuses heavily on serotonin receptors, the adrenergic blocking activity of methylbenzylpiperazine (MBZP), a related compound, has been noted in animal studies, suggesting a potential interaction with noradrenaline receptors. wikipedia.org The biogenic amine hypothesis of depression posits that a deficit in neurotransmitters such as norepinephrine (B1679862) (noradrenaline), dopamine, or serotonin at the synapse is a cause of depression. cmeprocedures.com
Table 1: Interaction of Benzylpiperazine Derivatives with Neurotransmitter Receptors
| Compound/Feature | Receptor(s) | Key Finding |
|---|---|---|
| Ortho-methylthio substituent | 5-HT₂A | ~3 times higher binding affinity compared to methoxy/ethoxy groups. nih.gov |
| N-arylmethyl substitution | 5-HT₂A | Up to 300-fold increase in affinity over N-alkyl homologs. nih.gov |
| N-benzyl moiety | 5-HT₂A | Interacts with Phe339(6.51) residue. nih.gov |
| Cyclohexyl at piperazine 4-position | D₂, 5-HT₁A, 5-HT₂A | Loss of receptor affinity. nih.gov |
| Methylbenzylpiperazine (MBZP) | Adrenergic | Adrenergic blocking activity in animals. wikipedia.org |
Sigma Receptor Ligand Binding and Selectivity Profiling
The sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, have emerged as significant targets for therapeutic agents. nih.gov Benzylpiperazine derivatives have been a focus of research for their potential as selective sigma receptor ligands.
A p-methoxybenzyl substituted piperazine was found to have a high affinity for the σ₁ receptor with a Kᵢ value of 12.4 nM, along with selectivity over σ₂, NMDA, κ-opioid, and μ-opioid receptors. researchgate.net This highlights the importance of the benzyl (B1604629) moiety in achieving high σ₁-receptor affinity. researchgate.net Further studies have shown that the introduction of a para-substituent on the benzyl group can improve both affinity and selectivity for the σ₁ receptor. nih.gov
The flexibility of the piperazine ring is also a determining factor in ligand affinity and activity. unict.it While the nitrogen atoms in piperazine are expected to allow for versatile interaction with sigma receptors, the rigidity of a N-methyl piperidine (B6355638) ring can modulate binding and selectivity. unict.it For instance, a benzyl derivative with a N-methyl piperidine ring demonstrated sub-nanomolar affinity for the σ₁ receptor and complete selectivity over the σ₂ subtype. unict.it
In a screening of piperidine/piperazine-based compounds, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent σ₁ receptor agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). rsc.org
Table 2: Sigma Receptor Binding Affinity of Benzylpiperazine Derivatives
| Compound | Receptor Subtype | Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| p-Methoxybenzyl substituted piperazine | σ₁ | 12.4 nM researchgate.net | Selective over σ₂, NMDA, κ-opioid, and μ-opioid receptors. researchgate.net |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ₁ | 3.2 nM rsc.org | N/A |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ₁ | 2.7 nM nih.gov | σ₂/σ₁ = 38 nih.gov |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ₁ | 2.6 nM nih.gov | σ₂/σ₁ = 187 nih.gov |
Opioid Receptor Antagonism Mechanisms
Research has revealed that certain 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists. nih.gov These compounds are structurally distinct from other known opioid antagonists. nih.gov For example, N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R)-methyl enantiomer demonstrate low nanomolar potencies at μ, δ, and κ opioid receptors and exhibit pure antagonist properties. nih.gov Specifically, the (3R)-methyl piperazine analogue has Kₑ values of 1.01, 6.99, and 1.57 nM at the μ, δ, and κ opioid receptors, respectively. nih.gov
It is noteworthy that the σ₁ receptor was initially thought to be a subtype of the opioid receptor, but subsequent research showed no homology. nih.gov
Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro)
Inhibition of Monoamine Oxidases (MAO-B)
Monoamine oxidase (MAO) inhibitors are significant in the development of treatments for neurodegenerative diseases. nih.gov MAO exists in two forms, MAO-A and MAO-B, which are responsible for metabolizing endogenous amines. nih.gov Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease. nih.govnih.gov
Studies on pyridazinobenzylpiperidine derivatives have shown that most of these compounds exhibit greater inhibition of MAO-B than MAO-A. nih.gov For example, one compound with a 3-Cl substituent demonstrated potent MAO-B inhibition with an IC₅₀ value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. nih.gov Kinetic studies revealed that this inhibition is of a competitive and reversible type, with a Kᵢ value of 0.155 ± 0.050 μM for MAO-B. nih.gov The interaction is stabilized by pi-pi stacking with the Tyr398 and Tyr326 residues of the enzyme. nih.gov
In contrast, 1,4-benzoquinone (B44022) has been found to be a more potent inhibitor of MAO-A, with a competitive inhibition mechanism, while its inhibition of MAO-B is non-competitive and less sensitive. nih.gov
Table 3: MAO-B Inhibition by Benzylpiperidine Derivatives
| Compound Series | Key Finding | Inhibition Type | Kᵢ Value (MAO-B) |
|---|---|---|---|
| Pyridazinobenzylpiperidine derivatives | Potent and selective MAO-B inhibition. nih.gov | Competitive, reversible. nih.gov | 0.155 ± 0.050 μM (for 3-Cl substituted compound). nih.gov |
Acetylcholinesterase (AChE) Inhibition Mechanisms
Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov
A study on the kinetics of AChE inhibition by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and its derivatives showed a mixed-type inhibition. nih.gov The inhibitor dissociation constants for the free enzyme (Kᵢ) and the acetyl-enzyme complex were found to be significantly lower for E2020 compared to other tested compounds, indicating a strong inhibitory effect on AChE. nih.gov
Another study identified a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as a potent dual-target inhibitor of both AChE (IC₅₀ = 13 nM) and butyrylcholinesterase (BuChE) (IC₅₀ = 3.1 µM). csic.es This compound also exhibited high affinity for the σ₁ receptor. csic.es
Tyrosinase Inhibition and Related Enzymatic Pathways
Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanogenesis, the pathway responsible for melanin (B1238610) pigment production. acs.orgnih.gov It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. acs.orgnih.gov Due to its central role in pigmentation, tyrosinase is a major target for inhibitors in the cosmetic and medical fields to address hyperpigmentation disorders. nih.govpreprints.org
While direct enzymatic studies on 1-[4-(Methylthio)benzyl]piperazine are not extensively documented, research on structurally analogous piperazine derivatives provides significant insights into its potential as a tyrosinase inhibitor. The piperazine ring is thought to act as a versatile scaffold, providing the necessary flexibility and rigidity to position other substituted moieties correctly within the active site of the tyrosinase enzyme. nih.gov Studies on a series of 1-(4-fluorobenzyl)piperazine (B185958) derivatives, which are structurally similar to this compound, revealed potent tyrosinase inhibitory activity, with IC₅₀ values ranging from 0.48 to 14.66 µM. nih.gov
Kinetic analyses of other nitrophenylpiperazine derivatives have shown a mixed-type inhibition mechanism against tyrosinase, suggesting that these compounds may bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Computational studies further support the potential of arylpiperazine derivatives as effective tyrosinase inhibitors, demonstrating that these molecules can achieve stable conformations within the enzyme's active site. preprints.org
| Compound/Derivative Class | Tyrosinase Inhibition (IC₅₀) | Inhibition Type | Source(s) |
| 1-(4-Fluorobenzyl)piperazine Derivatives | 0.48–14.66 µM | Not specified | nih.gov |
| 4l (Nitrophenylpiperazine with indole (B1671886) moiety) | 72.55 µM | Mixed | nih.govnih.gov |
| 4d (4-methoxy-containing piperazine-dithiocarbamate) | 6.88 ± 0.11 µM | Not specified | mdpi.com |
| 5b (Piperazine amide of cinnamic acid derivative) | pIC₅₀ of 4.99 (monophenolase) | Not specified | acs.org |
Inhibition of Heat Shock Protein 90 (Hsp90)
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for maintaining the stability, conformation, and function of numerous "client" proteins. mdpi.comresearchgate.net Many of these client proteins are critical components of cellular signaling pathways that, when dysregulated, contribute to cancer progression. mdpi.com Consequently, inhibiting Hsp90 is a key strategy in oncology research, as it can lead to the simultaneous degradation of multiple oncoproteins. mdpi.com
Specific inhibitory data for this compound against Hsp90 is limited. However, the 1-phenylpiperazine (B188723) scaffold, a core component of the compound, has been identified as a promising framework for the development of novel Hsp90 inhibitors. nih.gov Research involving the optimization of a moderately active Hsp90 inhibitor led to the synthesis of a series of analogues containing the 1-phenylpiperazine core, resulting in compounds with improved activity at both the molecular and cellular levels. nih.gov Similarly, other studies have focused on designing and evaluating derivatives based on a 4-(2-hydroxypropyl)piperazin-1-yl structure, further establishing the utility of the piperazine moiety in targeting Hsp90. nih.gov These findings suggest that the piperazine scaffold present in this compound could serve as a foundation for its interaction with the Hsp90 chaperone.
| Lead Compound/Scaffold | Finding | Source(s) |
| 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol (Hit 1) | Optimization of this hit led to a series of 1-phenylpiperazine analogues with improved Hsp90 inhibition. | nih.gov |
| 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide | Served as a lead for developing new Hsp90 inhibitors based on the 4-(2-hydroxypropyl)piperazin-1-yl core. | nih.gov |
Modulation of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide. nih.govacs.org NAD⁺ is a critical coenzyme in cellular metabolism and energy production. nih.gov Due to the high metabolic rate of cancer cells, they are particularly dependent on NAD⁺, making NAMPT a therapeutic target for cancer treatment through inhibition. nih.govbiorxiv.org Conversely, activating NAMPT can boost NAD⁺ levels, which is being explored to counter age-related decline. acs.orgacs.org
Small molecule modulators can interact with NAMPT at an allosteric site known as the "rear channel," which is distinct from the active site. acs.orgacs.org Binding to this rear channel can regulate the enzyme's activity. acs.org While no studies have directly tested this compound on NAMPT, research on related structures is informative. Docking analyses of piperazine-containing NAMPT inhibitors have shown that the piperazine ring often extends into the solvent-exposed region of the binding pocket. mdpi.com This suggests that the piperazine moiety is a suitable scaffold for modification and that the benzyl group of this compound could potentially be accommodated within the enzyme's binding sites. The inhibition of NAMPT by such molecules can be reversed by supplementing with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, confirming the on-target activity. mdpi.com
Inhibition of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis
The menaquinone (Vitamin K2) biosynthesis pathway is essential for the electron transport chain in Mycobacterium tuberculosis (Mtb), making its enzymes attractive targets for the development of new anti-tubercular drugs. nih.gov One such enzyme is 1,4-dihydroxy-2-naphthoate isoprenyltransferase, known as MenA. The drug candidate SQ109 is known to exert part of its anti-TB activity through the inhibition of MenA. nih.gov
There is no specific evidence of this compound inhibiting MenA. However, the piperazine scaffold is a common feature in many compounds being investigated for anti-tubercular activity. researchgate.netnih.gov For instance, piperazine-pyrimidine-pyrazole hybrids have been synthesized and shown to be potent against Mtb, with their activity correlated to docking scores against a mycobacterial protein. researchgate.netscilit.com Other research has focused on benzothiazinone-piperazine derivatives as inhibitors of Mtb DNA gyrase. nih.gov Although these examples target different mycobacterial proteins, they underscore the recognized value of the piperazine motif in the design of anti-tubercular agents. This suggests that this compound could plausibly be investigated for activity against various Mtb targets, including MenA.
| Compound Class | Target in M. tuberculosis | Activity/Finding | Source(s) |
| Piperazine-pyrimidine-pyrazole Hybrids | Mtb (PDB ID: 4TRO) | Compound 8a showed potent activity (MIC = 1.6 µg/mL) and a high docking score. | researchgate.netscilit.com |
| Benzothiazinone-piperazine Derivatives | Mtb DNA Gyrase | Compound 18 showed significant enzyme inhibition (IC₅₀ = 0.51 µM). | nih.gov |
| SQ109 (1,2-diamine derivative) | MenA, MenG, MmpL3 | A multi-target drug candidate, confirming MenA as a viable anti-TB target. | nih.gov |
Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov It belongs to the cytochrome P450 family of enzymes and is the primary target for azole antifungal drugs. nih.govfrontiersin.org Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Direct investigation of this compound as a CYP51 inhibitor has not been reported. However, the piperazine heterocycle is a privileged structure in medicinal chemistry, often included in bioactive molecules to improve physicochemical properties like solubility or to act as a scaffold. mdpi.commdpi.com For example, piperazine-sulphonamide Schiff bases have been synthesized and shown to inhibit the biofilm formation of Candida albicans, a common fungal pathogen. nih.gov While the target in that study was identified as secreted aspartyl protease (SAP5) via docking, it highlights the utility of piperazine derivatives in developing antifungal agents. nih.gov The rational design of new CYP51 inhibitors often involves replacing the traditional azole group with other moieties that can coordinate with the heme iron in the enzyme's active site, a role for which novel piperazine derivatives could potentially be explored. nih.gov
Molecular Docking and Computational Chemistry Approaches
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It provides valuable insights into ligand-protein interactions, binding affinity, and the structural basis for biological activity. Although specific docking studies for this compound are not widely published, analyses of related piperazine derivatives against the aforementioned enzyme targets illustrate the potential binding modes.
Tyrosinase: Docking studies of piperazine-based inhibitors in the active site of tyrosinase (PDB ID: 2Y9X) reveal key interactions. nih.gov The binding is often stabilized by hydrophobic interactions and hydrogen bonds with residues near the catalytic di-copper center, such as Asn260. nih.govpreprints.org The piperazine scaffold helps to orient the aromatic portions of the molecule for favorable interactions within the binding pocket. nih.gov
Hsp90: For Hsp90 inhibitors, docking simulations are crucial for structure-based drug design. nih.govnih.gov These studies help predict the binding poses within the ATP-binding pocket of Hsp90's N-terminal domain and identify key interactions with amino acid residues that can be exploited to improve potency and selectivity. nih.govresearchgate.net
NAMPT: In silico studies of NAMPT modulators show that inhibitors bind in the channel leading to the active site. acs.orgmdpi.com Docking simulations reveal how the piperazine ring of an inhibitor might be positioned in a solvent-exposed area, allowing for chemical modifications to fine-tune the compound's properties without disrupting the core binding interactions. mdpi.com
M. tuberculosis Targets: Docking of piperazine-containing hybrids into the active sites of various Mtb proteins has successfully predicted their potential as anti-tubercular agents. researchgate.net For instance, docking of piperazine-pyrimidine-pyrazole hybrids against the Mtb protein (PDB ID: 4TRO) showed a strong correlation between the predicted binding energy (docking score) and the experimentally determined minimum inhibitory concentration (MIC). researchgate.netscilit.com
CYP51: Docking simulations of inhibitors with fungal CYP51 show that binding is driven primarily by hydrophobic interactions and coordination of a nitrogen atom (from a triazole, pyridine, or other group) with the heme iron at the center of the active site. frontiersin.orgfrontiersin.org The rest of the inhibitor molecule orients toward the entrance of the binding cavity, forming interactions with residues in the F-G loop region. frontiersin.org Molecular dynamics simulations are often used to confirm the stability of these docked poses over time. frontiersin.orgnih.gov
Prediction of Binding Affinities and Stable Conformations
Computational methods are pivotal in predicting how this compound and its derivatives interact with biological targets. Molecular docking simulations are employed to estimate the binding affinity, typically expressed in terms of binding energy (kcal/mol), and to identify the most stable conformation of the ligand when interacting with a protein's active site.
Studies on related piperazine derivatives have demonstrated the utility of these predictive models. For instance, docking studies of various benzylpiperazine derivatives with the σ1 receptor have successfully identified compounds with high affinity, such as those with Ki values in the low nanomolar range. nih.gov Similarly, docking of a benzylpiperazine derivative into the acetylcholinesterase (AChE) enzyme revealed that the binding pose and subsequent affinity are highly dependent on the protonation state of the piperazine nitrogen. researchgate.net In these models, favorable interactions, such as hydrogen bonds and π-π stacking with key amino acid residues like Trp86 and Tyr337 in AChE, contribute to a lower binding energy and a more stable complex. researchgate.net
The conformational analysis of piperazine derivatives is crucial for understanding their biological activity. Studies have shown that for some 1,2-disubstituted piperazines, an axial conformation is preferred and can be further stabilized by intramolecular hydrogen bonds. nih.gov This specific orientation can mimic the spatial arrangement of endogenous ligands or other known active compounds, enhancing binding to receptors like the α7 nicotinic acetylcholine receptor. nih.gov For this compound, the flexibility of the piperazine ring and the rotational freedom of the benzyl group allow it to adopt various conformations, and computational methods like Density Functional Theory (DFT) are used to determine the lowest energy and therefore most stable conformers. iu.edu.sadeu.edu.tr
Table 1: Predicted Binding Affinities for Piperazine Derivatives against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Key Interactions | Source |
|---|---|---|---|---|
| Benzylpiperazine Derivative | Acetylcholinesterase (AChE) | Not specified | π-π stacking with Trp86, H-bond with Tyr337 | researchgate.net |
| Benzylpiperazinyl Derivative | σ1 Receptor | Ki = 1.6 nM | Not specified | nih.gov |
| 1,4-benzodioxane (B1196944) piperazine derivative | E. coli FabH | IC50 = 0.06 µM | Interaction with key active site residues | nih.gov |
| 4-phenyl piperazine | 5B8U Protein | Not specified | Not specified | researchgate.net |
In Silico Identification of Potential Biological Targets
In silico target identification, often achieved through reverse docking, is a computational strategy to screen a compound against a large library of biological macromolecules to identify potential binding partners. This approach helps in elucidating the mechanism of action and identifying new therapeutic indications for a given molecule.
For derivatives containing the piperazine scaffold, this method has been instrumental. By docking these compounds into the active sites of various enzymes and receptors, potential biological targets can be prioritized for further experimental validation. For example, in silico studies on benzimidazole-phenylpiperazine derivatives identified cyclooxygenase-2 (COX-2) as a potential anti-inflammatory target. researchgate.net The predictions were based on favorable docking scores and the formation of key hydrogen bonds within the enzyme's active site. researchgate.net
Similarly, computational screening of 1,4-benzodioxane thiazolidinedione piperazine derivatives led to the identification of β-ketoacyl-ACP synthase (FabH) in E. coli as a promising antibacterial target. nih.gov The high correlation between the predicted inhibitory activity and the experimentally determined antibacterial effects validated the in silico approach. nih.gov These examples underscore the power of computational methods to hypothesize the biological targets of novel compounds like this compound, guiding future laboratory research.
Density Functional Theory (DFT) Applications in Conformational and Electronic Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. It is widely applied to study piperazine derivatives to understand their conformational preferences and electronic properties, which are critical determinants of their reactivity and biological activity. bohrium.com
Conformational analysis using DFT helps identify the most stable three-dimensional structures (conformers) of a molecule by calculating their relative energies. iu.edu.sa For piperazine-containing molecules, DFT calculations can determine the preferred orientation of substituents on the piperazine ring (axial vs. equatorial) and the rotational barriers of associated chemical groups. nih.govdeu.edu.tr For instance, studies on 4-methoxyphenyl (B3050149) piperazine isomers have used DFT to analyze their stable conformers. deu.edu.tr
DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. bohrium.com Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This information is crucial for predicting how the molecule will interact with biological targets. bohrium.com
Table 2: Representative Electronic Properties of Piperazine Derivatives from DFT Studies
| Compound Class | Property | Value (Example) | Significance | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl Piperazine Isomers | HOMO-LUMO Energy Gap | Varies by isomer | Indicates chemical reactivity and stability | deu.edu.tr |
| Substituted 4-Hydroxyphenyl Piperazines | First-order Hyperpolarizability | Varies by substituent | Measures non-linear optical (NLO) response | bohrium.com |
| 5-Amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile | Relative Energy of Conformers | < 1000 cm⁻¹ | Determines the most stable isomer | iu.edu.sa |
Cellular and Subcellular Mechanistic Insights (In Vitro)
Cell Cycle Regulation and Apoptosis Induction Pathways
In vitro studies using cancer cell lines are essential to understand the cellular mechanisms of action of potential therapeutic agents. The piperazine moiety is found in many compounds investigated for their anticancer effects, which are often linked to the disruption of the cell cycle and the induction of apoptosis (programmed cell death). sbq.org.brnih.gov
The cell cycle is a series of phases (G0/G1, S, G2, M) that cells go through to divide and replicate. mdpi.com Many anticancer drugs function by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating. mdpi.com For example, studies on certain benzyl-piperidine derivatives have shown they can cause an increase in the population of cells in the G2/M phase and a decrease in the S phase, indicating a blockage at the G2/M checkpoint. sbq.org.br This arrest can be a precursor to apoptosis.
Apoptosis is a critical pathway for eliminating damaged or cancerous cells. It can be triggered by various stimuli and involves the activation of a cascade of enzymes called caspases. nih.gov The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. Research on 1,4-benzothiazine analogs, which share structural similarities with benzylpiperazine derivatives, shows they can induce apoptosis through a complex series of events including the activation of caspase-8, -9, and -3, and the loss of mitochondrial membrane potential. nih.gov Similarly, other compounds have been shown to induce apoptosis in leukemia cells, as evidenced by morphological changes and DNA fragmentation. researchgate.net
Table 3: Effects of a Benzyl-piperidine Derivative (6i) on HepG2 Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Source |
|---|---|---|---|---|
| Control | Data not specified | Decreased frequency | Data not specified | sbq.org.br |
| 60 µM | Data not specified | Reduced frequency | Increased population | sbq.org.br |
Exploration of Selectivity against Wild-Type and Mutant Enzyme Variants (e.g., EGFR)
A major challenge in cancer therapy is the development of drugs that can selectively target cancer cells while sparing healthy cells. This is particularly relevant for targeted therapies that inhibit specific enzymes driving cancer growth, such as the Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR, like L858R and T790M, can lead to resistance to first-generation inhibitors. nih.gov Therefore, there is a significant effort to develop new inhibitors that are selective for these mutant forms over the wild-type (WT) EGFR, which is present in normal tissues. nih.govnih.gov
The development of bivalent or "Type V" inhibitors represents a strategy to achieve this selectivity. nih.gov These inhibitors are designed to bind to both the ATP-binding site and an allosteric site on the kinase. nih.gov Structural and biochemical analyses have shown that subtle differences in the conformation of WT and mutant EGFR can be exploited. nih.gov For example, some ATP-allosteric bivalent inhibitors (AABIs) have demonstrated selective inhibition of drug-resistant EGFR mutants (L858R/T790M and L858R/T790M/C797S) while being less effective against WT EGFR. nih.gov
In silico and in vitro screening methods are crucial for identifying such selective compounds. Molecular docking can predict how a compound like this compound might bind differently to WT versus mutant EGFR. mdpi.com Subsequent in vitro assays, measuring the IC50 values against purified enzymes or cell lines expressing different EGFR variants, can confirm this selectivity. mdpi.com For instance, a promising furopyridine derivative, PD13, showed potent inhibitory activity against both WT and the L858R/T790M mutant EGFR, with IC50 values in the low nanomolar range, highlighting its potential as a next-generation inhibitor. mdpi.com The ultimate goal is to find compounds that are significantly more potent against the mutant forms of the enzyme, leading to a wider therapeutic window and fewer side effects. rsc.org
Table 4: Inhibitory Activity of Compound PD13 against EGFR Variants
| EGFR Form | IC50 (nM) | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| Wild-Type (WT) | 11.64 ± 1.30 | A549 (WT EGFR) | 18.09 ± 1.57 | mdpi.com |
| L858R/T790M Mutant | 10.51 ± 0.71 | H1975 (L858R/T790M) | 33.87 ± 0.86 | mdpi.com |
Biological Activity Spectrum and Therapeutic Potential in Vitro Preclinical Exploration
Anticancer Activity Studies
Derivatives of benzylpiperazine have garnered significant interest for their potential as anticancer agents. jchps.com The introduction of a piperazine (B1678402) ring, a common scaffold in medicinal chemistry, has been explored for its ability to enhance the biological activity of various compounds. jchps.comnih.gov
Cytotoxicity against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa, A549)
While specific data on the cytotoxicity of 1-[4-(Methylthio)benzyl]piperazine against HCT-116, MCF-7, HeLa, and A549 cell lines is not extensively detailed in the provided search results, related studies on piperazine derivatives offer insights into their potential anticancer effects. For instance, novel derivatives of N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) have been synthesized and evaluated for their in vitro anticancer activities against human cancer cell lines, including K562, Colo-205, and MDA-MB 231. nih.gov Some of these compounds exhibited potent cytotoxic activities, with IC50 values ranging between 20 and 40μM. nih.gov Further investigations into the specific activity of this compound against a broader panel of cancer cell lines are warranted.
Antimicrobial Activity Investigations
The piperazine scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.gov Its derivatives have shown promise against a variety of bacterial and fungal pathogens. nih.govnih.govresearchgate.net
Antibacterial Efficacy Against Pathogenic Strains
Several studies have highlighted the antibacterial potential of piperazine derivatives. For instance, newly synthesized benzylpiperazine derivatives have exhibited mild to moderate antibacterial activity against various test organisms. jchps.com In one study, compounds IVc, IVd, and IVh demonstrated high activity against all tested organisms. jchps.com Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) found significant antibacterial activity against gram-negative strains, particularly E. coli, relative to gram-positive bacteria. mdpi.com Furthermore, some novel Mannich bases with a piperazine moiety have shown significant activity against Gram-positive bacteria, including staphylococci and bacilli, as well as selected Gram-negative bacteria. nih.gov
Below is a table summarizing the antibacterial activity of some piperazine derivatives:
| Compound/Derivative | Bacterial Strain(s) | Activity Level | Reference |
| Benzylpiperazine derivatives (IVc, IVd, IVh) | Various pathogenic strains | High | jchps.com |
| N,N′-disubstituted piperazines | E. coli (Gram-negative) | Significant | mdpi.com |
| Mannich bases with piperazine moiety | Gram-positive bacteria (staphylococci, bacilli) and some Gram-negative bacteria | Significant | nih.gov |
Antifungal Activity against Fungal Pathogens
The antifungal potential of piperazine derivatives has also been explored. In a study of benzylpiperazine derivatives, compounds IVb, IVf, and IVg showed good antifungal activity. jchps.com Another research effort focusing on novel triazole compounds containing a piperazine moiety found that many of the synthesized compounds were active against a range of human pathogenic fungi. nih.govresearchgate.net Specifically, some of these compounds demonstrated high in vitro antifungal activity with a broad spectrum. nih.gov Additionally, some newly synthesized piperazine derivatives have shown high fungistatic activity against Candida spp. yeasts, particularly C. parapsilosis. nih.gov
The following table summarizes the antifungal activity of select piperazine derivatives:
| Compound/Derivative | Fungal Pathogen(s) | Activity Level | Reference |
| Benzylpiperazine derivatives (IVb, IVf, IVg) | Various fungal pathogens | Good | jchps.com |
| Triazole compounds with piperazine moiety | Various human pathogenic fungi | High in vitro activity | nih.gov |
| Novel piperazine derivatives | Candida spp. (especially C. parapsilosis) | High fungistatic activity | nih.gov |
Antiparasitic Potential
The exploration of piperazine derivatives has extended to their potential as antiparasitic agents. Historically, piperazine and its derivatives have been used in the treatment of intestinal infections. nih.gov More recent research has synthesized and evaluated piperazine derivatives of benzimidazole (B57391) for their anthelmintic activity against experimental infections of Trichinella spiralis. nih.gov Another study compared the antihelminthic activity of bisaryl benzyl (B1604629) piperazine and benzimidazole linked piperazine derivatives against Pheretima posthuma, with the bis-benzyl derivatives showing somewhat better activity. researchgate.net The broad-spectrum antiparasitic activity of compounds like ivermectin, a macrocyclic lactone, also underscores the potential for developing new antiparasitic drugs. mdpi.com
Antioxidant Activity in Cell-Based Assays
Comprehensive searches of available scientific literature did not yield specific studies evaluating the antioxidant activity of this compound in cell-based assays. While the broader class of piperazine derivatives has been a subject of interest for their potential antioxidant properties, research focusing explicitly on the this compound compound is not presently available in the public domain.
The piperazine nucleus is a common scaffold in the design of pharmacologically active agents, and various derivatives have been synthesized and tested for their ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases, including neurodegenerative disorders.
Common in vitro methods to assess antioxidant potential include assays that measure the scavenging of radicals like 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or the ferric reducing antioxidant power (FRAP). Cell-based assays further provide insights into the biological relevance of these activities within a cellular context, considering factors like cell permeability and interaction with intracellular antioxidant systems. However, no such data has been published for this compound.
Modulation of Neuropsychiatric Systems (Preclinical Models)
Similarly, there is a lack of specific preclinical data on the modulation of neuropsychiatric systems by this compound. The piperazine moiety is a well-known structural feature in many centrally acting agents, including antipsychotics and antidepressants, due to its ability to interact with various neurotransmitter receptors.
N-benzylpiperazine (BZP), a structurally related compound, is known for its psychostimulant effects on the central nervous system. Studies on BZP have shown that it can induce neurotoxic effects, increase ROS production, and trigger apoptotic pathways in cell models, highlighting the potential for piperazine derivatives to interact with neural systems. However, these findings are specific to BZP and cannot be directly extrapolated to this compound, as small structural modifications can lead to significant changes in biological activity.
Research into the neuropsychiatric effects of novel compounds often involves preclinical models that assess interactions with neurotransmitter systems, such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways. These studies are crucial for understanding a compound's potential therapeutic applications or its risk profile. At present, no such investigations have been reported for this compound.
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Methylthio Benzyl Piperazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 1-[4-(Methylthio)benzyl]piperazine, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to the various protons in the structure.
The aromatic protons on the benzyl (B1604629) group typically appear as a set of doublets in the downfield region of the spectrum, a consequence of their distinct electronic environments. The protons of the piperazine (B1678402) ring and the benzylic methylene (B1212753) bridge resonate further upfield. The methyl protons of the methylthio group characteristically appear as a sharp singlet.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound and Related Structures
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Aromatic protons: ~7.25 (d), ~7.15 (d); Benzylic CH₂: ~3.45 (s); Piperazine CH₂: ~2.90 (t), ~2.40 (t); SCH₃: ~2.45 (s) |
| 1-Benzylpiperazine (B3395278) chemicalbook.com | CDCl₃ | Aromatic protons: 7.39-7.18 (m); Benzylic CH₂: 3.473 (s); Piperazine CH₂: 2.86 (t), 2.39 (t) |
| 1-Methylpiperazine chemicalbook.com | CDCl₃ | Piperazine CH₂: 2.884 (t), 2.369 (t); NCH₃: 2.264 (s) |
| 4-(Methylthio)benzaldehyde rsc.org | CDCl₃ | Aldehyde H: 9.92 (s); Aromatic protons: 7.78-7.75 (m), 7.34-7.31 (m); SCH₃: 2.53 (s) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions. "d" denotes a doublet, "t" a triplet, "s" a singlet, and "m" a multiplet.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
For this compound, the spectrum shows signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the methylthio carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the methylthio group. Quaternary carbons, those without any attached protons, typically exhibit signals of lower intensity. youtube.comdocbrown.info
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound and Related Structures
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Aromatic C: ~137.0, ~130.0, ~127.0, ~126.0; Benzylic CH₂: ~63.0; Piperazine CH₂: ~54.0, ~46.0; SCH₃: ~16.0 |
| 1-Benzyl-4-methylpiperazine (B130345) nih.gov | - | Aromatic C: 138.1, 129.2, 128.1, 126.9; Benzylic CH₂: 62.8; Piperazine CH₂: 55.1, 53.0; NCH₃: 46.0 |
| 4-(Methylthio)benzaldehyde rsc.org | CDCl₃ | C=O: 191.1; Aromatic C: 147.9, 133.0, 129.9, 125.2; SCH₃: 14.7 |
| 4-Bromothioanisole rsc.org | CDCl₃ | Aromatic C: 137.7, 131.8, 128.2, 118.6; SCH₃: 16.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the structure. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. These techniques are instrumental in unambiguously assigning all the signals in the NMR spectra of this compound and its derivatives, confirming the proposed molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₈N₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. For instance, the calculated mass for the protonated molecule [M+H]⁺ would be compared to the observed mass to verify the elemental formula. nih.gov
MALDI-TOF/TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing biomolecules and other large molecules, though it can also be applied to smaller organic compounds. mdpi.com In a MALDI-TOF/TOF experiment, the sample is co-crystallized with a matrix and then irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing it to desorb and ionize with minimal fragmentation. nih.gov
The resulting ions are then accelerated in a time-of-flight mass analyzer. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a tandem mass spectrum (MS/MS) can be obtained. nih.gov This spectrum reveals the fragmentation pattern of the parent ion, providing valuable structural information. For this compound, key fragmentation pathways would likely involve cleavage of the benzylic bond, leading to the formation of a tropylium-like ion from the benzyl moiety, and fragmentation of the piperazine ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. The mass spectrum of the related compound 1-benzylpiperazine shows characteristic peaks at m/z values of 91 (base peak), 134, 56, and 176. europa.eu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. In the analysis of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.
While the specific spectrum for this compound is not publicly detailed, data from its close analogue, 1-benzylpiperazine, provides a strong basis for interpretation. ultraphysicalsciences.org The key functional groups—the secondary amine (N-H) of the piperazine ring, the aromatic phenyl ring, the methylene bridge (-CH2-), and the piperazine ring's C-N bonds—all exhibit distinct vibrational frequencies.
Key expected absorption bands for this compound include:
N-H Stretching: The N-H stretching vibration of the piperazine ring is typically observed in the region of 3200-3400 cm⁻¹. For 1-benzylpiperazine, this band appears at 3272 cm⁻¹, a downshift from the theoretical value which is attributed to a weakening of the N-H bond. ultraphysicalsciences.org
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group appear at wavenumbers above 3000 cm⁻¹, typically in the 3040-3085 cm⁻¹ range. ultraphysicalsciences.org Aliphatic C-H stretching from the methylene group and the piperazine ring are found just below 3000 cm⁻¹.
CH₂ Vibrations: The methylene (-CH2-) group connecting the benzyl and piperazine moieties, as well as those within the piperazine ring, exhibit characteristic bending (scissoring, wagging, twisting, and rocking) vibrations. Wagging modes are observed in the 1324-1362 cm⁻¹ range, while twisting vibrations appear between 1074-1143 cm⁻¹. ultraphysicalsciences.org
C-N Stretching: The stretching vibrations for the C-N bonds within the piperazine ring are expected in the fingerprint region, typically between 1250-1335 cm⁻¹. ultraphysicalsciences.org
Aromatic C=C Stretching: The benzene (B151609) ring possesses characteristic ring stretching vibrations, with prominent bands appearing near 1600 cm⁻¹ and 1580 cm⁻¹. ultraphysicalsciences.org
C-S Stretching: The methylthio (-S-CH₃) group would introduce a C-S stretching vibration, which is typically weak and found in the 700-600 cm⁻¹ range.
These bands collectively provide a unique "fingerprint" for the molecule, allowing for its unambiguous identification and the confirmation of its successful synthesis. Gas chromatography coupled with infrared detection (GC-IRD) has proven to be an excellent tool for differentiating between closely related regioisomers of substituted benzylpiperazines, which may have similar mass spectra. auburn.edu
Table 1: Typical Infrared (IR) Absorption Bands for Benzylpiperazine Derivatives This table is based on data reported for 1-benzylpiperazine and is representative of the expected bands for this compound.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Piperazine N-H | Stretching | 3272 | ultraphysicalsciences.org |
| Aromatic C-H | Stretching | 3040 - 3085 | ultraphysicalsciences.org |
| Methylene CH₂ | Wagging | 1324 - 1362 | ultraphysicalsciences.org |
| Methylene CH₂ | Twisting | 1074 - 1143 | ultraphysicalsciences.org |
| Phenyl C=C | Ring Stretching | ~1600, ~1580 | ultraphysicalsciences.org |
| Piperazine C-N-H | Deformation | ~1386 | ultraphysicalsciences.org |
X-ray Crystallography for Three-Dimensional Structural Determination
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces dictate the crystal's stability and physical properties. In the crystal structures of benzylpiperazine derivatives, several key interactions are commonly observed:
Hydrogen Bonding: The secondary amine proton (N-H) on the piperazine ring is a hydrogen bond donor. It can form intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of an adjacent piperazine ring (N-H···N) or other heteroatoms present in derivatives. vensel.org In the case of salts, strong hydrogen bonds can form between the piperazinium cation and the counter-anion, representing a dominant intermolecular interaction. nih.gov
π-π Stacking: The presence of the aromatic benzyl group allows for potential π-π stacking interactions between the phenyl rings of adjacent molecules. However, in some structures, such as 1,4-dibenzylpiperazine, the phenyl rings may not be perfectly parallel, leading to minimal stacking. researchgate.net
C-H···π Interactions: These are weaker interactions where a C-H bond, often from the benzyl's methylene group or the piperazine ring, interacts with the electron cloud of a nearby aromatic ring. mdpi.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, showing the percentage of the molecular surface involved in different types of interactions, such as H···H, C···H, and N···H contacts. mdpi.comnih.gov
The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts specific conformations to minimize steric and torsional strain. In the solid state, the piperazine ring in its derivatives almost universally adopts the thermodynamically favored chair conformation . nih.govresearchgate.netnih.gov This conformation places the substituents in either axial or equatorial positions. In a crystal structure of a piperidinium (B107235) salt, which is structurally similar to a piperazinium salt, the exocyclic N-C bond was found in an equatorial position on the chair-form ring. nih.gov
While the chair form is most stable for the free ligand, the conformation can be influenced by external factors. For instance, when piperazine-containing macrocycles form complexes with transition metal ions, the structural requirements for coordination can force the piperazine ring into a higher-energy boat conformation . nih.gov
During the synthesis of substituted benzylpiperazine derivatives, reactions can sometimes yield multiple products, or regioisomers, where the substituent is located at different positions on the aromatic ring. For example, the synthesis of a methylenedioxybenzylpiperazine could result in a 3,4-substituted product or a 2,3-substituted product. auburn.edu
While chromatographic and some spectroscopic techniques can help distinguish these isomers, their analytical profiles can be very similar. auburn.edu Single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of regioselectivity. By precisely locating every atom in the molecule, a crystal structure analysis definitively establishes the connectivity and proves which regioisomer was formed, resolving any ambiguity from the synthetic pathway. auburn.eduvensel.org
Applications and Research Utility of 1 4 Methylthio Benzyl Piperazine
Utilization as a Chemical Research Probe
1-[4-(Methylthio)benzyl]piperazine and its derivatives are valuable tools in chemical research, serving as probes to investigate various biological and chemical processes. The core piperazine (B1678402) structure is a key feature in many biologically active compounds, prized for its ability to form multiple hydrogen bonds or ionic bonds, which helps in modulating acid-base balance and fat-water partition coefficients. connectjournals.com This makes piperazine-containing molecules, including this compound, useful for exploring interactions with biological targets.
Research has shown that benzylpiperazine derivatives can act as ligands for specific receptors. For instance, a series of benzylpiperazinyl derivatives were designed and synthesized to investigate their affinity for σ-1 (σ1R) and σ-2 (σ2R) receptors, which are involved in nociceptive signaling. nih.gov These studies help in understanding the structure-activity relationships required for receptor binding and selectivity, paving the way for the development of potential therapeutics. nih.gov The benzylpiperazine scaffold is a common element in compounds designed to probe the function of receptors and enzymes in the central nervous system. nih.govmdpi.com
In a different application, this compound has been identified as a corrosion inhibitor. biosynth.com It functions by binding to copper ions, thereby preventing the formation of copper oxide and hydroxide. biosynth.com It also interacts with chromium ions to create a soluble product that can be easily removed. biosynth.com This utility demonstrates the compound's role as a probe for studying metal ion interactions and surface chemistry.
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The piperazine ring is a foundational heterocyclic moiety frequently employed in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. nih.gov Its structural characteristics and synthetic versatility make it a popular building block for drug development. nih.govkcl.ac.uk this compound serves as a key intermediate in the creation of a variety of more complex derivatives.
The synthesis of these derivatives often involves N-alkylation or N-acylation at the second nitrogen of the piperazine ring. For example, this compound can be reacted with other molecules to create new chemical entities with specific functionalities.
A documented synthesis involves the reaction of 4-(methylthio)benzyl chloride with 1-(2-hydroxyethyl)piperazine in the presence of triethylamine (B128534) and ethanol (B145695) to produce 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. prepchem.com This product is then ready for use in subsequent reaction steps to build even more complex structures. prepchem.com
Another synthetic route demonstrates the preparation of 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate. connectjournals.com This was achieved through an electrophilic substitution reaction of a piperazine dicarboxylate intermediate with 4-mercaptomethyl benzaldehyde. connectjournals.com Such syntheses highlight the role of the this compound scaffold as a versatile platform for generating diverse molecular architectures. The benzyl (B1604629) group itself can be considered a protecting group that can be removed via hydrogenolysis, allowing for the creation of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org
The table below summarizes examples of complex molecules synthesized using a benzylpiperazine core, illustrating the common synthetic strategies employed.
| Starting Material | Reagent(s) | Product | Synthetic Approach |
| 1-(4-methoxybenzyl)piperazine | Appropriate acyl chloride, Triethylamine | 4-(Methoxyphenyl)methylpiperazine derivatives | N-Acylation |
| Acid derivative, 1,1′-Carbonyldiimidazole (CDI), then 1-(4-methoxybenzyl)piperazine | 4-(Methoxyphenyl)methylpiperazine derivatives | N-Acylation via CDI activation | |
| 4-(methylthio)benzyl chloride | 1-(2-hydroxyethyl)piperazine, Triethylamine | 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine | N-Alkylation |
| 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate | 4-mercaptomethyl benzaldehyde | 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate | Electrophilic Substitution |
This table presents generalized synthetic approaches based on documented research with similar piperazine derivatives. connectjournals.comnih.govprepchem.com
Development of Molecularly Imprinted Polymers (MIPs) for Analyte Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific cavities that recognize and bind to a target molecule. nih.gov This technology has been applied to create artificial receptors for a wide range of substances, including drugs and biological molecules. nih.govgoogle.com The development of MIPs for benzylpiperazine (BZP), a closely related compound, provides a clear blueprint for how a MIP could be created for the specific recognition of this compound. mdpi.com
The process of creating a MIP involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. These cavities allow the MIP to selectively rebind the target analyte from a complex mixture. mdpi.comcabidigitallibrary.org
Two primary approaches are used for MIP synthesis:
Self-Assembly: This method relies on non-covalent interactions (e.g., hydrogen bonding, ionic interactions) between the template and functional monomers before polymerization. mdpi.com For the imprinting of benzylpiperazine, methacrylic acid has been identified as a highly effective functional monomer. mdpi.com
Semi-Covalent Approach: In this strategy, the template is covalently bonded to a monomer to form a template-monomer adduct. mdpi.com This adduct is then co-polymerized with a cross-linker. The template is subsequently cleaved from the polymer, revealing the recognition sites. mdpi.com Comparative studies have shown that semi-covalent MIPs can exhibit stronger affinity and faster uptake for the target molecule compared to self-assembly systems. mdpi.com
The table below outlines the key components used in the development of MIPs for benzylpiperazine, which would be analogous for this compound.
| Component | Function | Example(s) for Benzylpiperazine Imprinting |
| Template | The molecule to be recognized | Benzylpiperazine (BZP) |
| Functional Monomer | Interacts with the template | Methacrylic acid |
| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EGDMA), Trimethylolpropane trimethacrylate (TRIM) |
| Initiator | Starts the polymerization reaction | 2,2′-Azobisisobutyronitrile (AIBN) |
| Porogen (Solvent) | Controls the polymer's porous structure | Chloroform, Acetonitrile |
This table is based on established methods for creating MIPs for the related compound, benzylpiperazine. mdpi.com
The resulting MIPs can be used in various applications, such as solid-phase extraction, to isolate and concentrate the target analyte from a sample for subsequent analysis by techniques like high-performance liquid chromatography (HPLC). nih.govcabidigitallibrary.org This makes MIP technology a promising tool for creating selective sorbents for this compound.
Conclusion and Future Directions in Research on 1 4 Methylthio Benzyl Piperazine
Summary of Key Academic Research Findings
Academic research on 1-[4-(Methylthio)benzyl]piperazine has primarily focused on its chemical synthesis and initial characterization, with some insights into its practical applications. The synthesis of this compound and its derivatives is well-documented, typically involving the reaction of a piperazine (B1678402) derivative with a 4-(methylthio)benzyl halide or alcohol. For instance, one established method involves the reaction of 4-(methylthio)benzyl chloride with 1-(2-hydroxyethyl)piperazine in the presence of a base like triethylamine (B128534) to yield the corresponding derivative. prepchem.com The precursor, 4-(methylthio)benzyl chloride, can be synthesized from 4-(methylthio)benzyl alcohol by reacting it with thionyl chloride. prepchem.com Another approach describes the preparation of a more complex derivative, 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate, through an electrophilic substitution reaction. connectjournals.com
Beyond synthesis, a key application identified for this compound is its function as a corrosion inhibitor. biosynth.com It is reported to be effective in industrial wastewater treatment, where it binds to copper ions, thereby preventing the formation of copper oxides and hydroxides. biosynth.com This suggests a tangible application in materials science and environmental chemistry.
While direct and extensive biological studies on this compound are not widely published, the broader family of piperazine derivatives is renowned for its vast therapeutic potential. Piperazine-based molecules are integral to drugs with antipsychotic, antidepressant, anxiolytic, and anticancer properties. nih.govnih.gov The piperazine ring is a common pharmacophore that can influence a molecule's basicity, solubility, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. connectjournals.com Therefore, the existing research provides a solid foundation in the synthesis and a preliminary understanding of the material applications of this compound, while the extensive literature on related compounds points toward significant, yet largely untapped, potential in medicinal chemistry.
Emerging Research Avenues and Unexplored Potentials
The future for this compound research appears most promising in the realms of medicinal chemistry and advanced materials science. The structural similarity of this compound to known bioactive molecules suggests several unexplored therapeutic applications.
Medicinal Chemistry: The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS). nih.gov Future research could investigate the potential of this compound and its derivatives as scaffolds for novel antipsychotic, antidepressant, or anxiolytic agents. Furthermore, the development of novel piperazine derivatives as potent radioprotective agents with lower toxicity than existing compounds is an active area of research. nih.gov Studies could explore if the methylthio-benzyl substitution confers any advantageous properties, such as improved efficacy or a better safety profile, in this context. The role of piperazine-triazole hybrids in developing anticancer agents also presents a viable research direction. nih.gov
Materials Science: Building on its known function as a corrosion inhibitor, there is potential to explore its application in developing more sophisticated anticorrosive coatings or smart materials. biosynth.com Another avenue lies in chemical vapor deposition (CVD). Related compounds, such as 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP), have been investigated as precursors for synthesizing silicon carbonitride films. mdpi.com The thermal properties and volatility of this compound could be studied to assess its suitability as a precursor for depositing thin films with specific electronic or protective properties.
Coordination Chemistry: The nitrogen atoms in the piperazine ring are excellent ligands for metal ions. Research into the complexation of this compound with various transition metals could lead to new catalysts or materials with interesting magnetic or electronic properties. Studies on similar piperazine-based ligands have detailed the formation and stability of their metal complexes. researchgate.net
Methodological Advancements for Future Investigations
Progress in chemical synthesis and analytical techniques offers powerful tools to deepen the understanding and expand the applications of this compound.
Advanced Synthesis and Functionalization: Traditional synthetic methods for piperazines are often lengthy and limited. mdpi.com Recent breakthroughs in C–H functionalization, enabled by photoredox catalysis, provide a direct pathway to create more complex and diverse piperazine derivatives. researchgate.netmdpi.com These methods could be applied to the this compound core to generate libraries of novel compounds for biological screening or materials testing. Flow chemistry, which allows for the automation of photoredox reactions, could further accelerate the synthesis and optimization of these derivatives. mdpi.com
Molecular Imprinting and Sensing: For developing new applications, advanced analytical methods are crucial. Molecularly imprinted polymers (MIPs) offer a route to create selective sensors or extraction materials. Research on creating MIPs for benzylpiperazine has demonstrated the feasibility of using both self-assembly and semi-covalent approaches to create polymers with high affinity and selectivity. mdpi.com Similar methodologies could be developed for this compound to create sensors for environmental monitoring or tools for selective separation.
Computational and Spectroscopic Analysis: Modern computational chemistry can predict the properties and interactions of new derivatives, guiding synthetic efforts. researchgate.net Advanced spectroscopic techniques are essential for characterizing the structure and behavior of these molecules. For instance, potentiometric studies combined with computer programs like SUPERQUAD can be used to determine the stability constants of metal complexes formed with piperazine derivatives, providing fundamental insights into their coordination chemistry. researchgate.net
By leveraging these emerging research avenues and advanced methodologies, the scientific community can unlock the full potential of this compound, moving from foundational synthesis to innovative applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are effective for preparing 1-[4-(Methylthio)benzyl]piperazine derivatives?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-(4-fluorobenzyl)piperazine derivatives were synthesized using benzoyl chlorides in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (EDIPA) under microwave-assisted conditions (50°C, 10 minutes) . Purification typically involves crystallization with Et₂O or flash chromatography. Key steps include optimizing stoichiometry of reactants and selecting dehydrating agents (e.g., EDC) for efficient aroylation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography identifies hydrogen bonding patterns (e.g., C–H⋯O interactions in compound II) and supramolecular assemblies (e.g., aromatic stacking in compound IV) .
- ¹H/¹³C NMR confirms substituent positions, such as distinguishing between para- and meta-substituted aryl groups. For example, compound 9 (CAS: 945173-43-3) showed distinct aromatic proton shifts at δ 7.32–7.00 ppm .
- Elemental analysis validates purity (e.g., C 65.15%, H 5.59% for compound 9) .
Q. How do hydrogen bonding and steric effects influence the crystal packing of piperazine derivatives?
- Methodological Answer : Steric hindrance from substituents (e.g., 4-methylthio groups) disrupts hydrogen bonding networks. For example, compound I lacks significant hydrogen bonds, while compound II forms chains via C–H⋯O interactions. Use Mercury software to analyze crystallographic data and compare bond lengths/angles with related structures (e.g., isomorphous compounds III–V) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen bonding data across structurally similar analogs?
- Methodological Answer : Discrepancies arise from disorder in crystal structures (e.g., compound III’s aroyl ring disorder with 94.2:5.8 occupancy). Mitigation strategies:
- Perform thermal ellipsoid analysis to assess atomic displacement parameters.
- Use DFT calculations to model electronic environments and predict preferred conformations .
- Compare supramolecular motifs (e.g., sheet vs. chain formations) across isomorphic derivatives .
Q. What computational approaches predict substituent effects on biological activity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like 5-HT1A receptors. For example, fluorobenzyl groups enhance selectivity by forming halogen bonds with Ser159 in the receptor pocket .
- QSAR models correlate substituent properties (e.g., Hammett σ values) with activity. Nitro or trifluoromethyl groups increase electron-withdrawing effects, boosting receptor affinity .
Q. How to optimize selectivity for serotonin vs. dopamine transporters in piperazine derivatives?
- Methodological Answer :
- Introduce bulky substituents (e.g., 4-chlorophenyl) to sterically hinder dopamine transporter (DAT) binding while enhancing 5-HT1A affinity.
- Test analogs in radioligand displacement assays (³H-paroxetine for serotonin transporters; ³H-WIN 35,428 for DAT). Compound 18 achieved Ki = 0.6 nM for 5-HT1A via phthalimido-butyl substitution .
Q. What strategies improve synthetic yields of complex piperazine derivatives?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., 10 minutes vs. 24 hours for conventional heating) .
- Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions during multi-step syntheses. For example, guanylation of 1,4-bis(aminobutyl)piperazine required BOC protection before acid deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
